Cas no 2229474-00-2 (2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid)

2-Hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid is a specialized organic compound featuring a nitro-substituted aromatic ring and a hydroxy acid functional group. Its unique structure makes it valuable as an intermediate in pharmaceutical and fine chemical synthesis, particularly for applications requiring precise steric and electronic properties. The presence of both hydroxyl and carboxyl groups enhances its reactivity in esterification and condensation reactions, while the nitro group offers potential for further functionalization. This compound is characterized by its stability under controlled conditions and compatibility with selective synthetic pathways. Its structural features make it suitable for research in drug development and advanced material chemistry.
2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid structure
2229474-00-2 structure
Product Name:2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid
CAS No:2229474-00-2
MF:C11H13NO5
MW:239.224623441696
CID:6390187
PubChem ID:165974575
Update Time:2025-06-12

2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid
    • EN300-1789086
    • 2229474-00-2
    • Inchi: 1S/C11H13NO5/c1-7-3-4-9(12(16)17)5-8(7)6-11(2,15)10(13)14/h3-5,15H,6H2,1-2H3,(H,13,14)
    • InChI Key: CPJLGJOPKFTACH-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)(C)CC1C=C(C=CC=1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 239.07937252g/mol
  • Monoisotopic Mass: 239.07937252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 103Ų

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2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid Related Literature

Additional information on 2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid

Introduction to 2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid (CAS No. 2229474-00-2)

2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229474-00-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its hydroxyl and nitro functional groups, as well as its unique aromatic substituents, exhibits a range of potential applications in medicinal chemistry and drug discovery. Its structural complexity and chemical properties make it a subject of interest for researchers exploring novel therapeutic agents and synthetic methodologies.

The molecular structure of 2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid consists of a propanoic acid backbone substituted with a hydroxyl group at the second carbon and a 2-methyl-5-nitrophenyl moiety at the third carbon. This arrangement imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both hydroxyl and nitro groups allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific applications.

In recent years, there has been growing interest in the development of novel compounds with anti-inflammatory, antimicrobial, and anticancer properties. The structural features of 2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid align well with these therapeutic targets. For instance, the nitro group can serve as a pharmacophore that interacts with biological targets, while the hydroxyl group provides opportunities for hydrogen bonding interactions. These characteristics make it a promising candidate for further investigation in drug design.

One of the most compelling aspects of this compound is its potential role in the synthesis of bioactive molecules. Researchers have utilized derivatives of 2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid to develop new scaffolds for drug candidates. The nitrophenyl ring, in particular, has been extensively studied for its ability to modulate enzyme activity and receptor binding. By incorporating this moiety into larger molecules, scientists can fine-tune pharmacokinetic and pharmacodynamic properties to improve drug efficacy and reduce side effects.

Recent advancements in computational chemistry have further enhanced the utility of 2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These simulations have guided experimental efforts, allowing researchers to predict and optimize binding affinities more efficiently. Such computational approaches are particularly valuable in drug discovery pipelines, where rapid screening of large libraries of compounds is essential.

The synthetic pathways to CAS No. 2229474-00-2 have also seen significant innovation. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have enabled the efficient construction of complex molecular frameworks. These methods not only improve yield but also enhance selectivity, reducing unwanted byproducts. The ability to synthesize this compound with high precision is crucial for its application in pharmaceutical research.

In addition to its synthetic utility, 2-hydroxy-2-methyl-3-(2-methyl-5-nitrophenyl)propanoic acid has been explored in various biochemical assays. Its derivatives have shown promise in inhibiting key enzymes involved in inflammatory pathways, such as COX (cyclooxygenase) and LOX (lipoxygenase). By targeting these enzymes, researchers aim to develop novel anti-inflammatory agents that could offer alternatives to existing treatments.

The role of functional groups like hydroxyl and nitro in modulating biological activity cannot be overstated. The hydroxyl group can participate in hydrogen bonding interactions with proteins and nucleic acids, while the nitro group can undergo reduction to form amine derivatives or act as an electron-withdrawing moiety that influences electronic properties. These features make CAS No. 2229474-00-2 a versatile building block for medicinal chemists.

Future research directions may focus on exploring new derivatives of strongly hydrophobic 229474002 that exhibit enhanced bioavailability or reduced toxicity. Advances in green chemistry principles could also influence how this compound is synthesized, emphasizing sustainable practices that minimize environmental impact. As our understanding of molecular interactions deepens, so too will the potential applications of this remarkable compound.

In conclusion,cas no 2229474 00 0 represents a significant advancement in pharmaceutical chemistry,a key intermediate with broad applicability across multiple therapeutic areas,a molecule designed for precision targeting,and one poised to contribute significantly to future drug development efforts,a cornerstone compound, embodying innovation at the intersection of organic synthesis,biological activity,and computational modeling.

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